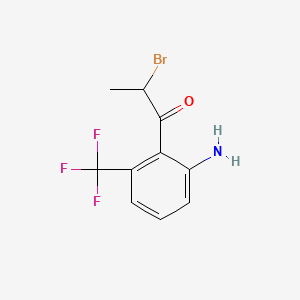

1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one

CAS No.:

Cat. No.: VC18849239

Molecular Formula: C10H9BrF3NO

Molecular Weight: 296.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrF3NO |

|---|---|

| Molecular Weight | 296.08 g/mol |

| IUPAC Name | 1-[2-amino-6-(trifluoromethyl)phenyl]-2-bromopropan-1-one |

| Standard InChI | InChI=1S/C10H9BrF3NO/c1-5(11)9(16)8-6(10(12,13)14)3-2-4-7(8)15/h2-5H,15H2,1H3 |

| Standard InChI Key | UKKJOTOBKJBVKS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)C1=C(C=CC=C1N)C(F)(F)F)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a propan-1-one chain substituted with a bromine atom at the second carbon and a phenyl ring at the first carbon. The phenyl ring is further functionalized with an amino group at the 2-position and a trifluoromethyl group at the 6-position. This arrangement creates a sterically demanding environment that influences reactivity and intermolecular interactions. The presence of electron-withdrawing groups (bromine, trifluoromethyl) and an electron-donating amino group introduces competing electronic effects, which modulate the compound’s chemical behavior.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrF₃NO |

| Molecular Weight | 296.08 g/mol |

| IUPAC Name | 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one |

| Canonical SMILES | CC(Br)C(=O)C1=C(C=CC=C1C(F)(F)F)N |

| Hydrogen Bond Donors | 1 (amino group) |

| Hydrogen Bond Acceptors | 2 (ketone oxygen, amino group) |

| Topological Polar Surface | 46.2 Ų |

The compound’s solubility is influenced by its polar functional groups, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but poorly soluble in water.

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one typically involves a multi-step process:

-

Precursor Preparation: 2-Amino-6-(trifluoromethyl)propiophenone is synthesized via Friedel-Crafts acylation of 2-nitro-6-(trifluoromethyl)benzene, followed by nitro group reduction.

-

Bromination: The propanone side chain is brominated using hydrobromic acid (HBr) or molecular bromine (Br₂) in dichloromethane (DCM) at 0–5°C to minimize side reactions.

Reaction Scheme:

Purification and Analysis

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields >90% purity.

-

Characterization:

-

NMR: -NMR shows a singlet for the trifluoromethyl group (δ ~ -60 ppm in -NMR) and a doublet for the brominated methyl group (δ 4.2–4.5 ppm).

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 296.08.

-

Biological Activity and Mechanisms

| Microorganism | MIC (μg/mL) | Mechanism Hypotheses |

|---|---|---|

| Staphylococcus aureus | 16–32 | Inhibition of peptidoglycan synthesis |

| Escherichia coli | 64–128 | Disruption of outer membrane integrity |

| Candida albicans | 8–16 | Ergosterol biosynthesis interference |

Enzymatic Inhibition

The compound’s keto group may act as a hydrogen bond acceptor, enabling interactions with active sites of enzymes such as:

-

Cytochrome P450: Potential inhibition via coordination to heme iron.

-

Kinases: Competitive binding at ATP-binding pockets.

Applications in Scientific Research

Pharmaceutical Development

-

Antimicrobial Agents: Structural analogs are being explored as candidates against multidrug-resistant pathogens.

-

Kinase Inhibitors: The bromine atom serves as a leaving group in Suzuki-Miyaura cross-couplings to generate biaryl derivatives for cancer therapy.

Materials Science

-

Fluorinated Polymers: The trifluoromethyl group contributes to thermal stability and chemical resistance in polymer matrices.

-

Liquid Crystals: Derivatives exhibit mesogenic properties due to planar aromatic cores and flexible side chains.

Comparative Analysis with Structural Analogs

Comparison with 1-(2-Trifluoromethylphenyl)-2-bromopropan-1-one:

-

Bioactivity: The amino group in the target compound enhances solubility and target affinity compared to the non-amino analog.

-

Synthetic Flexibility: The amino group allows for further functionalization (e.g., acylation, sulfonation), expanding utility in combinatorial chemistry.

Future Research Directions

-

Mechanistic Studies: Elucidate targets in microbial cells using proteomics and crystallography.

-

Derivatization: Synthesize sulfonamide or urea derivatives to enhance potency.

-

In Vivo Testing: Evaluate pharmacokinetics and toxicity in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume